molecular formula C15H28O B14669818 3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol CAS No. 36187-03-8

3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol

Katalognummer: B14669818
CAS-Nummer: 36187-03-8
Molekulargewicht: 224.38 g/mol
InChI-Schlüssel: PPNVNQGQMNRXGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group and multiple methyl groups attached to a hept-4-yn-3-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the reaction of tert-butylacetylene with a suitable precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to obtain the compound in its pure form. Techniques such as distillation and crystallization are often employed to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol stands out due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its unique structure makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

36187-03-8

Molekularformel

C15H28O

Molekulargewicht

224.38 g/mol

IUPAC-Name

3-tert-butyl-2,2,6,6-tetramethylhept-4-yn-3-ol

InChI

InChI=1S/C15H28O/c1-12(2,3)10-11-15(16,13(4,5)6)14(7,8)9/h16H,1-9H3

InChI-Schlüssel

PPNVNQGQMNRXGN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C#CC(C(C)(C)C)(C(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.